Engineering the "Escape from Flatland": A Technical Guide to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Engineering the "Escape from Flatland": A Technical Guide to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Executive Summary
The transition from planar, sp2-hybridized aromatic systems to conformationally restricted, sp3-rich architectures represents a paradigm shift in modern drug discovery[1]. At the forefront of this structural evolution are spirocyclic scaffolds, which offer unique vectors for pharmacophore presentation while dramatically improving physicochemical properties[2]. This whitepaper provides an in-depth technical analysis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS: 1391707-12-2). As a Senior Application Scientist, I have structured this guide to elucidate the compound's chemical properties, pharmacological rationale, and a robust, self-validating synthetic methodology designed for high-yield library generation.
Structural Elucidation & Physicochemical Profiling
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a highly saturated bicyclic system consisting of a piperidine ring spiro-fused at its 4-position to the 6-position of a 4-methylmorpholin-3-one ring. This orthogonal ring arrangement forces the molecule into a rigid 3D conformation, eliminating the "flatness" that often leads to off-target promiscuity and poor solubility[1].
Table 1: Key Physicochemical Properties
| Property | Value | Pharmacological Significance |
| Formula | C9H16N2O2 | Optimized for low molecular weight lead generation. |
| Molecular Weight | 184.24 g/mol | Well within Lipinski's Rule of 5; ideal for fragment-based drug discovery (FBDD). |
| Fsp3 (Fraction sp3) | 0.89 (8/9 carbons) | Exceptional 3D character; strongly correlates with clinical success[1]. |
| Topological Polar Surface Area | ~41.5 Ų | Excellent membrane permeability; suitable for CNS penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | Favorable for specific target engagement without excessive desolvation penalties. |
Pharmacological Rationale: The Spirocyclic Advantage
The strategic incorporation of the spiro[5.5]undecane core is not merely an aesthetic choice; it is a calculated maneuver to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The "Escape from Flatland" hypothesis dictates that increasing the Fsp3 metric directly reduces lipophilicity (LogD) and mitigates toxicity associated with non-specific hydrophobic interactions[1]. Furthermore, recent in vivo studies validate that spirocyclic compounds exhibit superior metabolic stability compared to their planar heteroaromatic counterparts[3].
Fig 1: Logical flow demonstrating how spirocyclic Fsp3 optimization translates to clinical success.
Synthetic Methodology: Step-by-Step Protocol
Synthesizing sterically congested spirocycles demands precise control over chemoselectivity. The following protocol outlines a highly efficient, 6-step workflow starting from commercially available N-Boc-piperidine-4-one. The critical annulation step utilizes chloroacetyl chloride as a bifunctional electrophile, ensuring a self-validating cyclization cascade.
Fig 2: Six-step synthetic workflow for the construction of the spirocyclic core.
Experimental Protocol
Step 1: Bucherer-Bergs Hydantoin Formation
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Procedure: React N-Boc-piperidine-4-one with potassium cyanide (KCN) and ammonium carbonate in aqueous ethanol (50 °C, 12 h).
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Causality: This classical reaction reliably installs the fully substituted spiro-carbon, yielding the corresponding hydantoin. The precipitation of the product drives the equilibrium, making it highly scalable and avoiding complex purifications.
Step 2: Hydrolysis and Reprotection
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Procedure: Hydrolyze the hydantoin using 3M aqueous NaOH at reflux for 24 h to yield 4-amino-piperidine-4-carboxylic acid. Following neutralization, treat with Boc-anhydride (Boc2O) and triethylamine (Et3N) in THF/H2O to selectively protect the piperidine nitrogen.
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Causality: The harsh hydrolysis conditions cleave the original Boc group. Selective reprotection of the secondary piperidine amine over the sterically hindered primary amine at the C4 position is achieved by strictly controlling stoichiometry and temperature.
Step 3: Reductive Amination
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Procedure: Treat the intermediate with aqueous formaldehyde (37%) and sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature.
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Causality: This step installs the N1-methyl group. The use of NaBH3CN ensures the selective reduction of the transient imine without inadvertently reducing the carboxylic acid.
Step 4: Carboxyl Reduction
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Procedure: Activate the carboxylic acid with isobutyl chloroformate, followed by reduction with sodium borohydride (NaBH4) in aqueous THF, yielding 4-(methylamino)-4-(hydroxymethyl)-1-Boc-piperidine.
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Causality: Direct reduction of sterically hindered amino acids is notoriously difficult. The mixed anhydride activation bypasses the need for aggressive reagents like LiAlH4, safely preserving the Boc protecting group.
Step 5: Bifunctional Annulation (The Morpholinone Ring Closure)
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Procedure: Dissolve the amino-alcohol intermediate in dry dichloromethane (DCM) with Et3N (2.5 eq) at 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. After 1 h, add potassium tert-butoxide (t-BuOK, 1.5 eq) and warm to room temperature.
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Causality: This is the critical self-validating step. The more nucleophilic secondary amine is rapidly acylated by the highly reactive acid chloride. Subsequent addition of the strong base deprotonates the primary alcohol, triggering an intramolecular SN2 displacement of the chloride. This tandem sequence constructs the morpholin-3-one ring with high regioselectivity.
Step 6: Global Deprotection
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Procedure: Treat the resulting Boc-protected spirocycle with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 h. Concentrate under reduced pressure and purify via ion-exchange chromatography.
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Causality: TFA cleanly removes the Boc group, liberating the basic piperidine nitrogen (N9) required for downstream functionalization in library synthesis.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, rigorous analytical checkpoints must be established. The following table outlines the expected spectral data for the final compound.
Table 2: Predictive Analytical Signatures
| Analytical Technique | Expected Signature / Shift | Assignment |
| ESI-MS (Positive Mode) | m/z 185.1 [M+H]+ | Confirms the exact mass of the free base (MW 184.24). |
| 1H NMR (400 MHz, D2O) | δ 4.15 (s, 2H) | Morpholinone -CH2-O- protons (C3 position). |
| 1H NMR (400 MHz, D2O) | δ 3.60 (s, 2H) | Morpholinone -O-CH2- protons (C5 position). |
| 1H NMR (400 MHz, D2O) | δ 2.95 (s, 3H) | N-Methyl protons (N1 position). |
| 1H NMR (400 MHz, D2O) | δ 3.10-3.30 (m, 4H) | Piperidine equatorial/axial protons adjacent to N9. |
| 13C NMR (100 MHz, D2O) | δ 168.5 | Carbonyl carbon (C2 position). |
| 13C NMR (100 MHz, D2O) | δ 58.2 | Quaternary spiro-carbon (C6 position). |
References
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CAS 1391707-12-2 - Product Specifications. Howei Pharm. Available at: [Link]
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The use of spirocyclic scaffolds in drug discovery. Zheng, Y., Tice, C.M., Singh, S.B. Bioorganic & Medicinal Chemistry Letters (2014). Available at:[Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. Batista, V.F., Pinto, D.C.G.A., Silva, A.M.S. Expert Opinion on Drug Discovery (2022). Available at:[Link]
